ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2060360-87-2
VCID: VC4431982
InChI: InChI=1S/C15H14FN3O4/c1-2-23-15(22)11-7-19(14(18-11)13(17)21)8-12(20)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H2,17,21)
SMILES: CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(=O)C2=CC=C(C=C2)F
Molecular Formula: C15H14FN3O4
Molecular Weight: 319.292

ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate

CAS No.: 2060360-87-2

Cat. No.: VC4431982

Molecular Formula: C15H14FN3O4

Molecular Weight: 319.292

* For research use only. Not for human or veterinary use.

ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate - 2060360-87-2

Specification

CAS No. 2060360-87-2
Molecular Formula C15H14FN3O4
Molecular Weight 319.292
IUPAC Name ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]imidazole-4-carboxylate
Standard InChI InChI=1S/C15H14FN3O4/c1-2-23-15(22)11-7-19(14(18-11)13(17)21)8-12(20)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H2,17,21)
Standard InChI Key VCNNMVZFMCODHJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(=O)C2=CC=C(C=C2)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1H-imidazole ring substituted at the 1-position with a 2-(4-fluorophenyl)-2-oxoethyl group, at the 2-position with a carbamoyl group, and at the 4-position with an ethyl carboxylate ester. The fluorophenyl group introduces electron-withdrawing characteristics, potentially enhancing binding affinity to biological targets. The imidazole core, a five-membered aromatic heterocycle with two nitrogen atoms, is a common pharmacophore in drug design due to its ability to participate in hydrogen bonding and π-π interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₄FN₃O₄
Molecular Weight (g/mol)319.292
CAS Number2060360-87-2
IUPAC NameEthyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]imidazole-4-carboxylate
Key Functional GroupsImidazole, fluorophenyl, carbamoyl, ethyl ester

Synthesis and Structural Analogues

Synthetic Pathways

While explicit protocols for synthesizing ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate are unavailable, analogous imidazole derivatives are typically synthesized through multi-step sequences. A plausible route involves:

  • Alkylation/Acylation: Introduction of the 2-(4-fluorophenyl)-2-oxoethyl group via nucleophilic substitution or Friedel-Crafts acylation.

  • Condensation: Formation of the imidazole ring using reagents like ammonium acetate and aldehydes.

  • Functionalization: Sequential installation of the carbamoyl and ethyl carboxylate groups via amidification and esterification .

Structural Analogues and Modifications

  • Ethyl 1-[(1R)-1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate (CAS: 112421-36-0): A chiral analog with demonstrated anesthetic properties (Flutomidate) .

  • Ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate (CAS: 2058530-04-2): Differs by a hydroxyl group instead of a ketone, highlighting the impact of oxidation state on bioactivity.

Biological Activity and Mechanistic Insights

ADME Profiling

While ADME data for the target compound is lacking, related imidazole derivatives show favorable drug-like properties:

Table 2: ADME Parameters of Analogous Imidazole Derivatives

ParameterValue Range
Molecular Weight250–400 Da
Hydrogen Bond Acceptors3–5
Hydrogen Bond Donors1–2
Human Oral Absorption>80%
Blood-Brain Barrier PermeabilityModerate to High

Research Gaps and Future Directions

Priority Investigations

  • Synthesis Optimization: Develop scalable routes with >70% yield using green chemistry principles.

  • In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines and primary normal cells.

  • Target Identification: Perform kinome-wide profiling and molecular dynamics simulations to identify binding partners.

  • Pharmacokinetics: Assess solubility, plasma protein binding, and metabolic stability in hepatic microsomes.

Epigenetic Modulation

Given the role of imidazole derivatives in sirtuin and HDAC regulation , future studies should:

  • Quantify SIRT1–7 inhibition using deacetylation assays.

  • Measure histone H3/H4 acetylation levels in treated cells via Western blot.

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